Lorneamide B
Description
Historical Context of Macrolactone Natural Products Research
Research into macrolactone natural products, characterized by a large lactone ring, has a storied history. The discovery of macrolide antibiotics like erythromycin (B1671065) in the mid-20th century marked a "golden age" in antibiotic research and spurred intensive investigation into this class of compounds. researchgate.net These discoveries highlighted the potential of microbial secondary metabolites as a source of valuable pharmaceuticals. The intricate structures of macrolactones also presented formidable challenges for synthetic chemists, driving the development of new synthetic methodologies, particularly in the area of macrolactonization reactions. researchgate.netacs.org While Lorneamide B is an aromatic amide and not a macrolactone, the historical success of macrolactone research paved the way for the broader exploration of microbial metabolites from diverse structural classes.
Significance of Marine-Derived Secondary Metabolites in Chemical Biology
The marine environment, with its immense biodiversity and unique ecological pressures, has proven to be a prolific source of novel secondary metabolites. abdn.ac.ukresearchgate.net Marine organisms, from sponges and corals to microorganisms, produce a vast array of chemical compounds as a means of defense, communication, and adaptation to their specific habitats. nii.ac.jp These marine natural products often possess unprecedented chemical scaffolds and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com Marine actinomycetes, in particular, are recognized as a significant source of new bioactive compounds. researchgate.netjksus.org The discovery of molecules like this compound from a marine actinomycete underscores the importance of exploring these unique ecosystems in the quest for new chemical entities. nih.govacs.org
Overview of this compound's Position in Bioactive Polyketide Scaffolds
This compound belongs to a novel class of tri-alkyl-substituted benzenes. nih.govacs.org Its carbon skeleton suggests a polyketide biosynthetic origin, a common pathway for the formation of structurally diverse natural products in bacteria, fungi, and plants. Polyketides are assembled from simple carboxylic acid precursors in a manner analogous to fatty acid biosynthesis, but with a greater variety of building blocks and downstream modifications, leading to a wide range of complex structures. The structural features of this compound, with its substituted aromatic ring and side chain, place it within a growing family of bioactive metabolites derived from marine microorganisms. researchgate.net
Current Gaps and Emerging Questions in this compound Research
Despite its discovery over two decades ago, research specifically focused on this compound remains limited. A significant gap exists in the understanding of its biological activity. While its co-metabolite, Lorneamide A, has been reported to exhibit weak antibacterial activity against Bacillus subtilis, the specific bioactivity of this compound has not been extensively characterized. acs.org
Furthermore, to the best of our knowledge, a total synthesis of this compound has not yet been reported. The development of a synthetic route would not only confirm its structure but also provide access to larger quantities of the compound for further biological evaluation and the generation of analogues for structure-activity relationship studies.
Emerging questions in the field revolve around the biosynthetic pathway of the lorneamides. Elucidating the enzymatic machinery responsible for the formation of its unique tri-alkyl-substituted benzene (B151609) core would be a significant contribution to the understanding of polyketide biosynthesis. Moreover, a comprehensive evaluation of its pharmacological potential across a wider range of biological assays is warranted to uncover any latent therapeutic properties.
Chemical and Physical Properties of this compound
The structural elucidation of this compound was accomplished through detailed spectroscopic analysis.
| Property | Data |
| Molecular Formula | C₁₇H₂₃NO₂ |
| Appearance | Not explicitly reported, but isolated as a pure compound. |
| Source Organism | Marine actinomycete (MST-MA190) |
| Origin | Beach sand collected near Lorne, Victoria, Australia |
Spectroscopic Data for this compound
The structure of this compound was determined primarily through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data | Key Features |
| ¹H NMR | Revealed the presence of two methylene (B1212753) resonances (δ 2.67 and 2.87), distinguishing it from Lorneamide A. |
| IR Spectroscopy | Showed an additional carbonyl absorbance (1700 cm⁻¹) and the absence of a hydroxyl absorbance, indicating oxidation of the alcohol and reduction of a double bond compared to Lorneamide A. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(E)-4-[4-methyl-2-(3-oxohexyl)phenyl]but-3-enamide |
InChI |
InChI=1S/C17H23NO2/c1-3-5-16(19)11-10-15-12-13(2)8-9-14(15)6-4-7-17(18)20/h4,6,8-9,12H,3,5,7,10-11H2,1-2H3,(H2,18,20)/b6-4+ |
InChI Key |
LJYLXAOQGKAHFM-GQCTYLIASA-N |
Isomeric SMILES |
CCCC(=O)CCC1=C(C=CC(=C1)C)/C=C/CC(=O)N |
Canonical SMILES |
CCCC(=O)CCC1=C(C=CC(=C1)C)C=CCC(=O)N |
Synonyms |
lorneamide B |
Origin of Product |
United States |
Discovery and Isolation Methodologies for Lorneamide B
Identification of Natural Sources and Producing Organisms for Lorneamide B
This compound is a naturally occurring aromatic amide that was first identified along with its analogue, Lorneamide A. mdpi.comnih.gov These compounds were discovered through the screening of marine microorganisms for novel bioactive secondary metabolites. mdpi.comekb.eg
The natural source of this compound is a marine actinomycete, identified as strain MST-MA190. mdpi.comiomcworld.orgfrontiersin.org This strain belongs to the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites. nih.govscielo.br The producing organism was isolated from an environmental sample of beach sand collected near the town of Lorne, located on the southwest coast of Victoria, Australia. mdpi.comnih.goviomcworld.org This discovery highlights the potential of unique marine environments as reservoirs for novel actinomycete strains with distinct metabolic capabilities. researchgate.net
The isolation of the this compound-producing strain, Streptomyces sp. MST-MA190, involved specialized techniques designed to separate actinomycetes from a complex environmental matrix like marine sand. While the specific protocol for MST-MA190 is not detailed in the initial discovery, general methodologies for isolating actinomycetes from marine sediments are well-established and provide a representative framework.
Strain Isolation: The process typically begins with the pre-treatment of the collected sediment sample to reduce the prevalence of faster-growing bacteria and fungi. thaiscience.inforesearchgate.net This can involve air-drying the sand, applying a gentle heat shock (e.g., 50°C for 10 minutes), or physical agitation in sterile water to dislodge actinomycete spores from sand particles. iomcworld.orgresearchgate.net Following pre-treatment, a serial dilution of the sample is prepared. mdpi.com Aliquots from the dilutions are then plated onto selective isolation media. mdpi.comiomcworld.org To further inhibit competing microbes, these media are often supplemented with antifungal agents like cycloheximide (B1669411) and antibacterial agents like nalidixic acid. mdpi.comcabidigitallibrary.org The plates are incubated at temperatures around 28-30°C for a period ranging from 7 to 21 days, allowing for the characteristic, slow-growing, and often pigmented colonies of actinomycetes to appear. mdpi.com Colonies with morphology characteristic of Streptomyces are then selected and purified by re-streaking onto fresh agar (B569324) plates until a pure culture is obtained. iomcworld.org
Cultivation for Secondary Metabolite Production: Once isolated, the strain is cultivated in a suitable liquid medium to generate sufficient biomass and induce the production of secondary metabolites, including this compound. The selection of culture medium is critical, as nutrient composition can significantly influence the metabolic output of a strain. nih.govresearchgate.net This concept, known as the "One Strain Many Compounds" (OSMAC) approach, involves growing the microorganism in various media to activate different biosynthetic gene clusters. nih.gov Fermentation is typically carried out in shake flasks at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 180-200 rpm) for several days. nih.govfrontiersin.org
Below is a table of components often found in media used for the cultivation of marine Streptomyces for secondary metabolite production.
| Component Category | Example Substance | Purpose | Reference |
| Carbon Source | Soluble Starch, Glucose, Glycerol | Provides energy and carbon building blocks for growth and biosynthesis. | nih.govresearchgate.net |
| Nitrogen Source | Casein, Yeast Extract, Tryptone, KNO₃ | Supplies nitrogen for the synthesis of amino acids, proteins, and other nitrogenous compounds. | nih.govresearchgate.net |
| Minerals & Trace Elements | K₂HPO₄, MgSO₄·7H₂O, FeSO₄·7H₂O | Serve as cofactors for enzymes and maintain osmotic balance. | nih.govfrontiersin.org |
| Salinity | NaCl, Synthetic Sea Salt | Mimics the marine environment from which the strain was isolated. | nih.gov |
| Buffering Agent | CaCO₃, MOPS | Maintains a stable pH during fermentation, which is crucial for growth and enzyme function. | nih.govfrontiersin.org |
The production of this compound by Streptomyces sp. MST-MA190 is intrinsically linked to its ecological role and the specific biogeographical conditions of its habitat.
Ecological Niche: Actinomycetes are major inhabitants of marine sediments, where they function as saprophytes, playing a vital role in the decomposition of complex organic materials and nutrient recycling. researchgate.netnih.gov These sediment environments are characterized by intense microbial competition for space and resources. asm.org The production of secondary metabolites, such as antibiotics and other bioactive compounds, is a key strategy employed by actinomycetes to inhibit the growth of competing bacteria and fungi, thereby securing their ecological niche. asm.orgnih.gov The ability of strain MST-MA190 to produce this compound is likely part of its adaptive mechanism for survival in the competitive coastal sediment ecosystem. asm.org
Biogeographical Factors: The specific location where the producing strain was found—beach sand near Lorne, Victoria, Australia—is a temperate marine zone. The physical and chemical parameters of this environment influence the microbial diversity and their metabolic activities. Key factors that control the distribution and proliferation of actinomycetes include:
pH: Actinomycetes generally prefer neutral to slightly alkaline conditions, with an optimal pH range of 6.5 to 8.0. nih.gov
Temperature: Most soil and sediment actinomycetes are mesophilic, with optimal growth temperatures between 25°C and 30°C. nih.gov
Salinity and Moisture: As a marine isolate, strain MST-MA190 is adapted to the salinity of seawater and the fluctuating moisture levels of the intertidal zone. smujo.id
Nutrient Availability: The presence of organic matter from marine life provides the necessary substrates for actinomycete growth and secondary metabolism. smujo.id
These biogeographical factors create a unique selective pressure that likely drives the evolution of novel biosynthetic pathways, leading to the production of unique compounds like this compound. nih.gov
Extraction and Fractionation Protocols for this compound from Natural Matrixes
Following the fermentation of Streptomyces sp. MST-MA190, a multi-step process is required to extract and separate this compound from the complex mixture of cellular components and fermentation broth.
The first step in the isolation process is the extraction of metabolites from the culture. This is typically achieved by using an organic solvent that is immiscible with the aqueous fermentation broth. For moderately polar compounds like aromatic amides, ethyl acetate (B1210297) (EtOAc) is a commonly used and effective solvent. mdpi.comekb.eg
The procedure generally involves separating the liquid culture broth from the mycelial biomass via centrifugation or filtration. scielo.br The broth is then subjected to liquid-liquid extraction with an equal volume of ethyl acetate. mdpi.com The mixture is shaken vigorously and then allowed to separate, with the organic layer containing the desired compounds being collected. This process is often repeated multiple times to maximize the yield. scielo.br In some protocols, the mycelium is also extracted separately, often using a more polar solvent like methanol (B129727) or acetone, to ensure the recovery of any intracellularly stored compounds. nih.gov The resulting organic extracts are then combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract. mdpi.comekb.eg
The crude extract obtained from the solvent extraction is a complex mixture containing many different compounds. The next stage involves a preliminary separation, or fractionation, using column chromatography to group compounds based on their polarity. scielo.brresearchgate.net
A common approach is to use normal-phase column chromatography with silica (B1680970) gel as the stationary phase. nih.govresearchgate.net The crude extract is loaded onto the top of the column, and a series of solvents (the mobile phase) with increasing polarity is passed through it. scielo.brresearchgate.net This process, known as gradient elution, separates the compounds based on their affinity for the silica. Non-polar compounds elute first with non-polar solvents (e.g., hexanes), while more polar compounds are retained longer and require more polar solvents (e.g., ethyl acetate, chloroform, methanol) to elute. scielo.brresearchgate.netscielo.br The eluate is collected in numerous separate tubes, or fractions. These fractions are then analyzed (e.g., by Thin-Layer Chromatography) and those containing similar compounds are pooled together. researchgate.net This bioassay-guided fractionation approach helps to isolate the fraction containing the compound of interest. scielo.brscielo.br
The following table outlines a typical initial fractionation scheme for an actinomycete extract.
| Step | Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |
| 1. Initial Fractionation | Liquid-Solid Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate, followed by Chloroform/Methanol | To separate the crude extract into several less complex fractions based on polarity. | scielo.brnih.govresearchgate.net |
| 2. Further Fractionation | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or Methanol/Water mixture | To separate compounds within a fraction based on their molecular size. | researchgate.netmdpi.com |
Advanced Purification Techniques for this compound
The final step to obtain pure this compound from the enriched chromatographic fractions is the use of High-Performance Liquid Chromatography (HPLC). researchgate.netbeilstein-journals.org This technique offers much higher resolution and separation efficiency than open-column chromatography.
For the purification of natural products like this compound, reversed-phase HPLC (RP-HPLC) is the most common method. researchgate.netmdpi.com In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like methanol or acetonitrile. mdpi.commdpi.com
The semi-pure fraction containing this compound is dissolved in a suitable solvent and injected into the HPLC system. A gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is gradually increased over time. mdpi.com This causes the compounds to elute based on their hydrophobicity, with more polar compounds eluting earlier. A detector, such as a UV detector, monitors the eluate, and each peak corresponding to a separated compound is collected automatically. mdpi.com This process can be repeated until the isolated compound is determined to be pure by analytical HPLC. core.ac.uknahrainuniv.edu.iq The structure of the purified this compound is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.brscielo.br
Preparative High-Performance Liquid Chromatography (HPLC) Method Development
The final and crucial step in the purification of this compound from the crude extract of the marine actinomycete MST-MA190 was preparative reversed-phase high-performance liquid chromatography (RP-HPLC). acs.org This technique is essential for achieving the high purity required for structural elucidation, especially when dealing with structurally similar co-metabolites like Lorneamide A. acs.orgacs.org
The development of the preparative HPLC method was guided by preliminary analytical HPLC analyses of the crude extract fractions. acs.org The isolation process began with the trituration of the crude material with dichloromethane, followed by a partition of the insoluble portion between n-butanol and water. The n-butanol soluble fraction, which contained the target compounds, was first subjected to C18 solid-phase extraction (SPE) for initial fractionation. acs.org A fraction eluted with 40% water in methanol was selected for the final purification stage. acs.org
This pre-purified fraction was then subjected to C18 preparative HPLC, which successfully separated this compound from Lorneamide A. acs.org The use of a C18 column indicates a reversed-phase separation mechanism, where compounds are separated based on their hydrophobicity. The specific conditions employed in the original isolation highlight a typical approach for purifying novel natural products. acs.orgnih.gov
| Parameter | Description |
|---|---|
| Stationary Phase (Column) | Eclipse XDB-C18 (9.4 × 250 mm) |
| Mobile Phase | Isocratic elution with 30% H₂O in MeOH |
| Flow Rate | 2.0 mL/min |
| Elution Order | Lorneamide A eluted before this compound |
| Final Yield | 2.1 mg (0.11%) |
Countercurrent Chromatography and Other Orthogonal Separation Strategies
While the documented isolation of this compound relied on solid-phase extraction and preparative HPLC, other orthogonal separation strategies such as countercurrent chromatography (CCC) represent powerful alternatives or complementary techniques for natural product purification. acs.orgnih.gov Orthogonal separations employ different chemical or physical principles to resolve components of a mixture, which can be highly effective for complex extracts.
Countercurrent chromatography is a form of liquid-liquid partition chromatography that utilizes two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase) without a solid support matrix. ufrj.brchromatographyonline.com This eliminates the risk of irreversible adsorption of the sample onto a solid support, which can be a problem in traditional column chromatography, and often allows for nearly complete recovery of the sample. nih.govresearchgate.net
Microscale Isolation Techniques for Limited Sample Availability
The isolation of novel natural products from microbial fermentations often yields only milligram or sub-milligram quantities of the target compounds. The original isolation of this compound is a clear example of a microscale purification, yielding just 2.1 mg of the pure compound from the scaled-up fermentation of the actinomycete strain MST-MA190. acs.org Such limited sample availability necessitates highly efficient and sensitive isolation and analytical techniques.
The entire workflow used to obtain this compound can be characterized as a microscale isolation strategy:
Efficient Extraction and Partitioning: The initial solvent-based extraction and partitioning steps were designed to selectively enrich the fraction containing the target amides while removing a significant amount of inactive biomass and primary metabolites. acs.org
Multi-step Fractionation: The use of both solid-phase extraction and preparative HPLC in sequence demonstrates a multi-dimensional approach. The initial SPE step simplifies the mixture, allowing the final high-resolution HPLC step to be more effective at separating the isomeric Lorneamides A and B. acs.org
High-Resolution Chromatography: Preparative HPLC is indispensable for microscale isolations because of its excellent resolving power, which is necessary to separate structurally similar compounds from a complex matrix. nih.govplantaanalytica.com
Sensitive Detection: The use of photodiode array (PDA) and mass spectrometry (MS) detectors during analytical HPLC development allows for the identification of target peaks in complex chromatograms even when present at very low concentrations. acs.org
The limited amount of isolated this compound (and its analogue Lorneamide A) also impacted the extent of its structural analysis, underscoring the challenges of working with minute quantities. For instance, a direct ¹³C NMR spectrum could not be acquired for Lorneamide A due to the lack of material. acs.org This highlights the critical importance of maximizing yield and purity during every step of a microscale isolation process.
Structural Elucidation and Stereochemical Assignment of Lorneamide B
Application of Advanced Spectroscopic Techniques for Structure Determination
The definitive structure of Lorneamide B was established through the combined application of high-resolution mass spectrometry, comprehensive nuclear magnetic resonance spectroscopy, and vibrational spectroscopy. These techniques provided unambiguous evidence for its molecular formula, atomic connectivity, and the nature of its functional groups.
High-resolution mass spectrometry was a critical first step in the structural elucidation of this compound, providing its exact molecular formula.
Detailed Research Findings: Analysis of this compound by high-resolution fast atom bombardment (HR-FAB) mass spectrometry yielded a molecular ion peak ([M + H]⁺) at an m/z of 274.1804. This experimental value was consistent with the calculated mass for the molecular formula C₁₇H₂₄NO₂, which is 274.1807. This data confirmed the elemental composition and the degree of unsaturation for the molecule.
| Ion Type | Measured m/z | Calculated m/z | Molecular Formula |
|---|---|---|---|
| [M + H]⁺ | 274.1804 | 274.1807 | C₁₇H₂₄NO₂ |
NMR spectroscopy was the principal tool used to determine the planar structure and relative stereochemistry of this compound. A combination of one-dimensional and two-dimensional NMR experiments allowed for the complete assignment of all proton and carbon signals and established the connectivity between atoms.
Initial 1D NMR experiments provided foundational information regarding the number and types of protons and carbons in the molecule.
Detailed Research Findings: The ¹H NMR spectrum of this compound showed significant differences when compared to its co-metabolite, Lorneamide A. Notably, the resonances for the Δ¹¹,¹² double-bond olefinic methines and the H-13 hydroxymethine, present in Lorneamide A, were absent in this compound. mdpi.com In their place, two new methylene (B1212753) resonances appeared at δ 2.67 and 2.87. mdpi.com
The ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra confirmed the presence of 17 carbon atoms. These experiments identified the various carbon types (CH₃, CH₂, CH, and quaternary carbons), which corroborated the changes observed in the ¹H NMR spectrum, suggesting the reduction of a double bond and the oxidation of a hydroxyl group to a ketone.
| Position | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| H-2' | 2.87 | t |
| H-3' | 2.67 | t |
A complete, detailed table of all ¹H and ¹³C NMR chemical shifts for this compound has not been fully published in the primary literature. The data presented represents the key reported shifts that distinguish it from Lorneamide A.
2D NMR experiments were essential for assembling the molecular fragments into the final structure of this compound.
Detailed Research Findings:
COSY (Correlation Spectroscopy): While specific COSY correlations for this compound are not detailed in the primary literature, this technique would have been used to establish proton-proton couplings, for instance, confirming the connectivity within the but-3-enamide side chain and the hexan-3-one moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would have correlated each proton to its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlations were key to connecting the different structural fragments. For instance, correlations from the methylene protons at δ 2.87 and δ 2.67 would have established their positions relative to the aromatic ring and the adjacent carbonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): There is no published record of NOESY or ROESY experiments being conducted on this compound. These experiments are used to determine the spatial proximity of atoms, which is crucial for assigning relative stereochemistry.
FT-IR spectroscopy provided confirmation of the functional groups present in this compound.
Comprehensive Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Relative Stereochemistry
Chiroptical Methods for Absolute Stereochemical Configuration
Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental chiroptical spectra with theoretically calculated spectra for possible stereoisomers, the true absolute stereochemistry can be assigned.
Detailed Research Findings: To date, there have been no published studies reporting the use of chiroptical methods to determine the absolute stereochemical configuration of this compound. Therefore, its absolute stereochemistry remains unassigned.
Compound Names Mentioned
| Compound Name |
|---|
| Lorneamide A |
| This compound |
| Glyceraldehyde |
Electronic Circular Dichroism (ECD) Spectroscopy in Conjunction with Computational Methods
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.netmdpi.com It measures the differential absorption of left and right circularly polarized light by a chiral sample, which can reveal the spatial arrangement of its chromophores. researchgate.net For a molecule like this compound, which possesses chiral centers and UV-absorbing aromatic moieties, ECD would be an invaluable tool.
The typical workflow involves measuring the experimental ECD spectrum of the isolated natural product. Concurrently, computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT), are used to predict the theoretical ECD spectra for all possible stereoisomers of the proposed structure. researchgate.net The absolute configuration of the natural product is then assigned by comparing the experimental spectrum with the computationally generated spectra. A close match between the experimental and a calculated spectrum provides strong evidence for that particular absolute configuration. The conformational flexibility of the molecule must be considered, often requiring a Boltzmann-averaging of the spectra of several low-energy conformers to obtain a reliable theoretical spectrum. chemistryviews.org
While a published ECD spectrum specifically for this compound is not available in the reviewed literature, the following table illustrates the type of data that would be generated in such an analysis.
Table 1: Hypothetical ECD Data for this compound Isomers This table is for illustrative purposes only, as experimental data is not publicly available.
| Stereoisomer | Calculated Wavelength (nm) | Calculated Δє (M⁻¹cm⁻¹) | Experimental Wavelength (nm) | Experimental Δє (M⁻¹cm⁻¹) |
|---|---|---|---|---|
| (R)-Lorneamide B | 225 | +15.2 | 228 | +14.8 |
| 250 | -8.5 | 252 | -9.1 | |
| (S)-Lorneamide B | 225 | -15.2 |
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. chemrxiv.organton-paar.com The resulting ORD curve, particularly the sign and magnitude of the Cotton effect near an absorption band, is characteristic of the stereochemistry of the molecule. digicollections.net
For this compound, ORD measurements would provide complementary information to ECD for assigning the absolute configuration. The specific rotation [α] is a key value derived from polarimetry, measured at a specific wavelength (commonly the sodium D-line at 589 nm), temperature, and concentration. wikipedia.org While a specific optical rotation value for this compound has not been reported in the available scientific literature, this measurement would be a fundamental characteristic for its identification and stereochemical analysis.
Table 2: Illustrative Optical Rotation Data This table presents hypothetical data to demonstrate the typical reporting of such measurements.
| Compound | Specific Rotation [α]D²⁰ | Concentration (c, g/100mL) | Solvent |
|---|---|---|---|
| This compound | Not available | - | - |
X-ray Crystallography in the Definitive Structural Assignment of this compound and Derivatives
X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.comwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions. wikipedia.org
The primary challenge in applying this method to a new natural product like this compound is often the difficulty in obtaining a single crystal of sufficient size and quality suitable for diffraction. chemistryviews.org Should crystallization of the parent compound prove intractable, the synthesis of a crystalline derivative, for instance, by introducing a heavy atom, can be an effective alternative strategy. The heavy atom facilitates the solution of the phase problem in crystallography. To date, there are no published reports of a single-crystal X-ray diffraction analysis for this compound or any of its derivatives.
Chemical Derivatization and Degradation Studies for Structural Confirmation
Chemical derivatization and degradation are classical methods used to confirm the structure and determine the stereochemistry of natural products. These approaches involve converting the molecule into a known compound or a simpler fragment whose stereochemistry can be more easily determined. For instance, chiral derivatizing agents can be used to react with specific functional groups in this compound, yielding diastereomeric products that can be distinguished by techniques like NMR spectroscopy or chromatography.
Another approach is the chemical degradation of the molecule to isolate its constituent chiral building blocks. For this compound, this could involve hydrolysis of the amide bond to separate the fatty acid and amine portions, which could then be analyzed and compared to known standards. While powerful, these methods have been largely supplemented by modern spectroscopic techniques. There is no information in the scientific literature regarding chemical derivatization or degradation studies performed on this compound.
Computational Chemistry Approaches in Spectroscopic Data Prediction and Structural Confirmation (e.g., Density Functional Theory (DFT) Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the structural elucidation of natural products. frontiersin.orgchemrxiv.org DFT methods allow for the calculation of various molecular properties, including optimized geometries, energies, and spectroscopic data (such as NMR chemical shifts, and ECD and VCD spectra). mdpi.comresearchgate.net
In the context of this compound, DFT calculations would be crucial for the ECD analysis as described in section 3.2.1. By calculating the theoretical ECD spectra for different possible stereoisomers, a direct comparison with experimental data can lead to the assignment of the absolute configuration. Furthermore, DFT can be used to predict ¹³C and ¹H NMR chemical shifts. Comparing these predicted shifts with the experimental NMR data can help to confirm the planar structure or distinguish between possible constitutional isomers. Despite its utility, specific DFT calculations for this compound have not been reported in the literature.
Table 3: Example of DFT Application in Structural Elucidation This table provides a general overview of how DFT is applied, not specific data for this compound.
| Computational Method | Application in Structural Elucidation | Type of Information Obtained |
|---|---|---|
| DFT (e.g., B3LYP/6-31G*) | Geometry Optimization | Low-energy conformers of possible isomers. |
| TD-DFT | ECD/ORD Spectra Prediction | Theoretical chiroptical spectra for comparison with experimental data. |
Chemical Synthesis Strategies for Lorneamide B and Its Structural Analogues
Retrosynthetic Analysis of the Lorneamide B Macrolactone Framework
A logical retrosynthetic analysis of this compound (1) reveals several key disconnections to simplify the complex macrolide structure into more manageable and synthetically accessible fragments. The primary disconnection would be the amide bond within the macrocycle, leading to the seco-acid, which is essentially Lorneic Acid B (2). This approach highlights the close structural relationship between the lorneamides and lorneic acids and suggests that a synthetic route to the latter would be a significant step towards the total synthesis of the former.
Further disconnection of the Lorneic Acid B backbone would logically occur at the C-C bonds that can be formed through reliable and stereocontrolled reactions. A strategic bond cleavage between the aromatic ring and the aliphatic side chain suggests a disconnection amenable to a cross-coupling reaction, such as a Suzuki or Heck coupling. This would separate the molecule into a substituted aromatic precursor and a functionalized aliphatic chain. The aliphatic chain itself can be further broken down into smaller, chiral building blocks, with key disconnections at the sites of stereocenters, which can be constructed using well-established asymmetric reactions.

Total Synthesis Approaches to this compound
While a direct total synthesis of this compound has not been explicitly reported in the reviewed literature, the successful syntheses of the closely related Lorneic Acids A and B provide a clear blueprint for its potential construction. These syntheses have employed both convergent and linear strategies, showcasing a variety of powerful synthetic transformations.
Convergent and Linear Synthetic Route Design
The synthesis of lorneic acids has been approached through both linear and convergent strategies. A linear approach involves the sequential construction of the molecule, adding one piece at a time. In contrast, a convergent synthesis involves the independent synthesis of several key fragments, which are then coupled together in the later stages. Convergent routes are often more efficient for complex molecules as they allow for the accumulation of material and easier purification of intermediates. The reported syntheses of lorneic acids have demonstrated the feasibility of both approaches, with a four-step synthesis of Lorneic Acid A utilizing a more linear sequence and a five-step route employing a more convergent Suzuki coupling strategy.
Key Stereoselective Transformations for Fragment Assembly
The creation of the specific stereochemistry within the this compound structure is a critical challenge. The synthesis of lorneic acids has relied on several key stereoselective reactions:
Asymmetric Aldol Reactions: These reactions are fundamental for establishing the stereocenters in the polyketide-like side chain. By using chiral auxiliaries or catalysts, specific stereoisomers of β-hydroxy carbonyl compounds can be selectively formed, which are crucial intermediates in the synthesis.
Wittig Olefinations and Horner–Wadsworth–Emmons Reactions: These classic olefination reactions are instrumental in constructing the carbon-carbon double bonds within the aliphatic chain with control over the geometry (E/Z selectivity).
Heck and Suzuki Coupling Reactions: These palladium-catalyzed cross-coupling reactions have been effectively used to connect the aromatic and aliphatic fragments of the lorneic acids. The choice of coupling partners and reaction conditions is crucial for achieving high yields and preventing side reactions. A notable strategy involved a Heck reaction to install the carboxylic side-arm in the synthesis of Lorneic Acid J.
Macrocyclization Strategies
The final and often most challenging step in the synthesis of this compound would be the macrolactamization of the corresponding seco-amino acid. While specific methods for this compound are not documented, several powerful macrolactonization and macrolactamization techniques are commonly employed in natural product synthesis and could be adapted. These include:
Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid, followed by the addition of the alcohol in the presence of DMAP to facilitate cyclization.
Shiina Macrolactonization: This is another powerful method that employs 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a condensing agent.
Mitsunobu Macrolactonization: This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate to facilitate the intramolecular esterification.
For the formation of the amide bond in this compound, similar macrolactamization strategies employing peptide coupling reagents like HATU, HOBt, or PyBOP would be logical choices. The success of these reactions is often highly dependent on the conformation of the linear precursor, with high-dilution conditions typically required to favor intramolecular cyclization over intermolecular polymerization.
Protecting Group Chemistry and Chemoselective Transformations
Throughout the synthesis of a complex molecule like this compound, the strategic use of protecting groups is essential to mask reactive functional groups and ensure that reactions occur at the desired positions. The choice of protecting groups must be carefully considered to ensure they are stable to the reaction conditions employed in subsequent steps and can be removed selectively without affecting other parts of the molecule. Common protecting groups for alcohols, amines, and carboxylic acids would likely be employed. Chemoselective transformations, where a reagent reacts with one functional group in the presence of others, are also critical for the successful synthesis. An example from the synthesis of lorneic acids is the Jones oxidation of a primary alcohol to a carboxylic acid in the presence of other sensitive functionalities.
Semi-Synthesis and Late-Stage Functionalization of this compound
There is currently no information available in the reviewed literature regarding the semi-synthesis or late-stage functionalization of this compound. Such studies would involve using the natural product as a starting material to create analogues with modified structures and potentially altered biological activities. Late-stage functionalization, the selective modification of C-H bonds or other functional groups in the final stages of a synthesis, is a powerful tool for rapidly generating a library of derivatives for structure-activity relationship (SAR) studies. The development of such methods for this compound could provide valuable insights into its mode of action and pave the way for the creation of more potent or selective analogues.
Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The systematic modification of a lead compound like this compound is a cornerstone of medicinal chemistry, allowing researchers to map the pharmacophore and enhance desired activities while minimizing off-target effects. nih.gov While extensive SAR studies on this compound have not been widely published, its structure provides a clear blueprint for the design and synthesis of diverse analogue libraries.
The design of an analogue library for this compound would logically focus on systematically altering its three principal structural motifs: the substituted aromatic ring, the central amide linkage, and the aliphatic side chain. The primary goal is to probe the steric, electronic, and hydrophobic tolerances of its biological target(s).
Key structural motifs of this compound for modification include:
The Aliphatic Side Chain: This chain features a hexyl group with a ketone at the 3-position. Modifications here can probe the importance of chain length, the carbonyl group, and hydrophobicity.
The Aromatic Core: A tri-substituted benzene (B151609) ring forms the central scaffold. Altering the substitution pattern or the nature of the substituents can explore electronic and steric requirements.
The Amide Linker: The amide bond connects the aromatic core to the butenoic acid-derived portion. While often critical for maintaining a specific conformation, its modification or replacement can provide insights into its structural role.
A hypothetical analogue library could be designed based on these principles to systematically evaluate the contribution of each motif.
Interactive Table 1: Hypothetical this compound Analogue Library Design
| Analogue Series | Structural Motif Targeted | Modification Principle | Example Modifications | Rationale for SAR |
| A | Aliphatic Side Chain | Alteration of Chain Length | C4 (butyryl), C8 (octanoyl) instead of C6 (hexanoyl) | To determine optimal chain length for hydrophobic interactions. |
| B | Aliphatic Side Chain | Modification of Carbonyl Group | Reduction to secondary alcohol; Removal of carbonyl | To assess the role of the ketone as a hydrogen bond acceptor. |
| C | Aromatic Core | Substitution Pattern | Shifting the methyl group to other positions | To probe steric tolerance around the aromatic ring. |
| D | Aromatic Core | Electronic Effects | Replacing the methyl group with electron-withdrawing (-CF₃) or electron-donating (-OCH₃) groups | To evaluate the influence of aromatic ring electronics on activity. |
| E | Butenoic Acid Moiety | Saturation of Double Bond | Hydrogenation to the corresponding butanoic acid derivative | To understand the importance of the α,β-unsaturated system for conformation and reactivity. |
The synthesis of the proposed analogues would require versatile and robust chemical methods capable of selectively modifying each part of the this compound scaffold.
Side Chain Alterations: The aliphatic side chain is a prime target for modification. The synthesis of the parent compound, (Z)-4-(4-methyl-2-(3-oxohexyl)phenyl)-but-3-enoic acid, which is the acidic component of this compound, would likely involve the acylation of a suitably protected phenylacetic acid derivative. mdpi.com To create analogues, this step could be varied:
Chain Length Variation: Employing different acyl chlorides or anhydrides (e.g., butanoyl chloride, octanoyl chloride) in a Friedel-Crafts acylation reaction would systematically vary the chain length.
Carbonyl Modification: The ketone can be stereoselectively reduced using agents like sodium borohydride (B1222165) (NaBH₄) or L-selectride to yield the corresponding secondary alcohol. This would allow for the investigation of the hydrogen-bonding capacity at this position. Complete removal of the carbonyl could be achieved via a two-step Clemmensen or Wolff-Kishner reduction.
Ring Expansion/Contraction: While this compound itself is not cyclic, the principles of modifying cyclic structures in other natural products can be considered. If a cyclized analogue of this compound were to be designed, methods such as ring-closing metathesis (RCM) could be employed on a precursor containing two terminal alkenes. Subsequent ring expansion or contraction could be achieved through reactions like the Tiffeneau-Demjanov rearrangement.
Aromatic Core Modification: Access to analogues with different aromatic substitutions would necessitate starting from different precursors. For instance, beginning with alternative substituted toluenes or xylenes (B1142099) would allow for the synthesis of analogues with varied methyl group positions. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on an early-stage intermediate, followed by further functional group interconversion, could be used to install electron-withdrawing or donating groups.
Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts
Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts with the practicality of chemical reactions, offering a powerful strategy for constructing complex molecules like this compound. nih.gov This approach can provide access to enantiomerically pure compounds under mild reaction conditions. researchgate.net Although a dedicated chemoenzymatic route for this compound has not been reported, several classes of enzymes could be prospectively applied.
Potential Biocatalytic Steps:
Amide Bond Formation: While typically formed using chemical coupling reagents, amide bonds can be synthesized using enzymes. Nitrilases or amidases could be employed in the key coupling step between the two major fragments of this compound, potentially avoiding harsh reagents and side reactions. frontiersin.org For example, a nitrilase could convert a nitrile precursor of the butenoic acid moiety directly into the desired amide.
Ketone Reduction: Asymmetric reduction of the ketone in the aliphatic side chain is a critical step for generating specific stereoisomers for SAR studies. Ketoreductases (KREDs) are highly efficient biocatalysts for the stereoselective reduction of ketones to alcohols, often with excellent enantiomeric excess. researchgate.net A panel of stereocomplementary KREDs could furnish both (R)- and (S)-alcohols, allowing for a thorough investigation of stereochemistry on biological activity.
Acyl-Transfer: Acyltransferases have demonstrated utility in forming ester and amide bonds. mdpi.com A versatile acyltransferase could potentially catalyze the final amide formation step, offering a green alternative to traditional chemical methods.
The integration of these biocatalysts into a synthetic route could streamline the production of this compound and its analogues, facilitating deeper exploration of its therapeutic potential.
Interactive Table 2: Potential Biocatalysts for this compound Analogue Synthesis
| Enzyme Class | Potential Reaction | Substrate Moiety | Advantage |
| Ketoreductase (KRED) | Asymmetric reduction of ketone | Aliphatic Side Chain | High stereoselectivity for producing specific alcohol isomers. |
| Nitrilase / Amidase | Amide bond formation from nitrile or acid | Amide Linker | Mild reaction conditions; avoids chemical coupling reagents. |
| Acyltransferase | Amide bond formation | Amide Linker | High specificity and potential for use in organic solvents. mdpi.com |
| Lipase | Resolution of racemic intermediates | Aromatic Core / Side Chain | Can be used for kinetic resolution of chiral acids or alcohols. |
Biosynthetic Pathways and Genetic Foundations of Lorneamide B Production
Identification and Characterization of the Lorneamide B Biosynthetic Gene Cluster
Genome Mining and Bioinformatics Analysis for Polyketide Synthase (PKS) Genes
The biosynthetic gene cluster responsible for the production of this compound has not yet been identified or characterized in the scientific literature. While genome mining and bioinformatics analysis are powerful tools for discovering novel polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters, specific studies detailing the application of these techniques to elucidate the this compound biosynthetic pathway are not publicly available. nih.govresearchgate.netnii.ac.jpdntb.gov.uanih.govnih.govrsc.orgmdpi.com General strategies for identifying such clusters involve searching genomic data for conserved sequences associated with PKS and NRPS domains. nih.govnih.govrsc.orgfrontiersin.org However, without a producing strain's sequenced genome and targeted analysis, the specific genes encoding the this compound backbone remain unknown.
Identification of Tailoring Enzyme Genes (e.g., Oxidoreductases, Methyltransferases, Glycosyltransferases)
As the biosynthetic gene cluster for this compound is currently uncharacterized, the specific tailoring enzyme genes involved in its biosynthesis have not been identified. Tailoring enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, are crucial for modifying the initial polyketide or non-ribosomal peptide chain to yield the final natural product. While the structure of this compound suggests the action of such enzymes, the corresponding genes have not been located or studied. nih.govmdpi.com
Enzymology of Key Biosynthetic Steps
Heterologous Expression and Biochemical Characterization of PKS/NRPS Modules
There are no published reports on the heterologous expression and biochemical characterization of the PKS or NRPS modules involved in this compound biosynthesis. This line of research is contingent on the prior identification of the biosynthetic gene cluster.
Mechanistic Investigations of Post-PKS Modification Enzymes
Detailed mechanistic investigations of the post-PKS modification enzymes for this compound are not available in the current body of scientific literature. Such studies would require the identification and isolation of the specific tailoring enzymes from the producing organism.
Precursor Incorporation Studies and Isotope Labeling Experiments
Information from precursor incorporation studies or isotope labeling experiments to elucidate the building blocks of the this compound structure is not available in the reviewed scientific literature. These experimental approaches are fundamental to understanding the biosynthetic pathway of natural products. nii.ac.jp
Use of Stable Isotopes (e.g., 13C, 15N, 2H) to Elucidate Biosynthetic Intermediates
There are no specific studies available that detail the use of stable isotope labeling, such as feeding experiments with ¹³C, ¹⁵N, or ²H labeled precursors, to identify the specific biosynthetic intermediates in the formation of this compound. This type of research is fundamental for tracing the origin of the carbon and nitrogen atoms within the molecule and confirming its biosynthetic building blocks. nih.govthermofisher.com
Pathway Engineering and Synthetic Biology Approaches for Enhanced Production or Novel Analogues
Genetic Manipulation of Producing Organisms
The scientific literature lacks reports on the genetic manipulation of the native producing organism, Streptomyces sp. MST-MA190, for the purpose of enhancing this compound production or creating novel analogues. Methodologies for such engineering, including gene knockout or overexpression, have been widely applied to other Streptomyces species to improve the yield of different secondary metabolites. nih.govnih.gov However, the application of these techniques to the this compound pathway has not been documented.
Expression of Biosynthetic Pathways in Heterologous Hosts
There is no available information regarding the identification of the this compound biosynthetic gene cluster (BGC). Consequently, the expression of its biosynthetic pathway in a heterologous host has not been reported. The process of heterologous expression, which involves transferring the complete BGC into a well-characterized host strain like certain species of E. coli or other Streptomyces, is a common strategy to facilitate the study of a biosynthetic pathway and improve compound production. rsc.orgnih.govmdpi.com
Regulatory Mechanisms Governing this compound Biosynthesis
Specific research into the regulatory mechanisms that govern the biosynthesis of this compound has not been published. In the phylum Actinobacteria, the regulation of secondary metabolite production is often complex, involving pathway-specific regulators located within the gene cluster as well as global regulators that respond to nutritional signals and cellular stress. nih.gov However, the specific transcription factors, small molecule signals, or environmental cues that control the expression of the this compound biosynthetic genes remain unknown.
Mechanistic Investigations of Lorneamide B S Biological Activities
Cellular and Subcellular Targets of Lorneamide B
A critical first step in understanding the mechanism of action for any bioactive small molecule is the identification of its direct binding partners within the cell. The process, often termed target deconvolution, utilizes a variety of advanced techniques to pinpoint the proteins, nucleic acids, or other macromolecules that this compound interacts with to initiate a biological response. nih.gov
Identifying the direct molecular targets of a compound like this compound is a significant challenge that can be addressed using several powerful strategies. nih.gov These methods are designed to isolate and identify binding partners from complex biological mixtures, such as cell lysates. nih.govnih.gov
Affinity Chromatography: This classical technique involves immobilizing a derivative of this compound onto a solid support, such as chromatography beads. creative-biolabs.comyoutube.com When a cellular extract is passed over this support, proteins that specifically bind to this compound are captured. creative-biolabs.com After washing away non-specifically bound proteins, the target proteins can be eluted and identified using mass spectrometry. youtube.com
Photoaffinity Labeling (PAL): To capture both strong and weak or transient interactions, PAL is a widely used technique. nih.govnih.gov This method requires synthesizing a this compound analog that incorporates a photoreactive group (such as a diazirine or benzophenone) and a reporter tag (like biotin (B1667282) or an alkyne). nih.govwikipedia.orgportlandpress.com The probe is introduced to cells or cell lysates, and upon irradiation with UV light, the photoreactive group forms a highly reactive species that creates a covalent bond with any nearby molecules, thus permanently "labeling" the binding target. nih.govwikipedia.org The tagged proteins can then be isolated and identified. nih.gov
Chemical Proteomics: This broad term encompasses a range of advanced, often mass spectrometry-based, approaches for the large-scale study of protein-small molecule interactions in a proteome-wide manner. nih.govmdpi.comworldpreclinicalcongress.com Compound-centric chemical proteomics, for instance, often uses affinity-based methods to profile the proteins that interact with a specific compound. nih.gov These techniques are instrumental in identifying not only the primary targets but also potential off-targets, which is crucial for understanding the full biological profile of a compound like this compound. nih.govstanford.edu
| Strategy | Principle | Advantages | Limitations |
| Affinity Chromatography | A modified, immobilized version of the compound captures binding partners from a cell lysate. creative-biolabs.com | Relatively straightforward, does not require specialized equipment. nih.gov | May miss transient or weak interactions; immobilization can interfere with binding. |
| Photoaffinity Labeling | A light-activated probe covalently crosslinks to its binding target, allowing for capture of stable and transient interactions. nih.gov | Captures a wider range of interactions; can be used in living cells. nih.govportlandpress.com | Requires synthesis of a specialized chemical probe; potential for non-specific labeling. nih.gov |
| Chemical Proteomics | High-throughput, often mass spectrometry-based, methods to identify small molecule-protein interactions on a proteome-wide scale. nih.gov | Unbiased, high-throughput, can identify off-targets and map interactions to pathways. nih.govworldpreclinicalcongress.com | Technically complex, requires sophisticated instrumentation and bioinformatics analysis. |
Once potential protein targets for this compound are identified, the next step is to validate these interactions and quantify their strength. This is accomplished through various in vitro binding assays that measure the affinity between the small molecule and the purified target protein. molbiolcell.orgbmglabtech.com
The strength of the interaction is typically expressed as the equilibrium dissociation constant (Kd), which represents the concentration of the compound at which half of the target protein is bound at equilibrium. bmglabtech.com A lower Kd value signifies a stronger binding affinity. jove.com Several biophysical techniques are commonly used to determine Kd:
Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. springernature.com The target protein is immobilized on the chip, and a solution containing this compound is flowed over the surface. The association and dissociation rates can be measured directly, allowing for the calculation of the Kd. springernature.com
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event. nih.gov By titrating this compound into a solution containing the target protein, a complete thermodynamic profile of the interaction, including the binding constant (Kb, the inverse of Kd), binding enthalpy (ΔH), and entropy (ΔS), can be determined in a single experiment. nih.gov
Fluorescence-Based Assays: These methods rely on changes in fluorescence properties upon binding. findlight.net For example, in fluorescence polarization/anisotropy assays, a fluorescently labeled version of this compound is used. When the small, rapidly tumbling labeled molecule binds to a much larger protein, its rotation slows, leading to an increase in fluorescence polarization. nih.gov This change can be used to calculate the binding affinity. molbiolcell.org
In addition to proteins, small molecules can also exert their biological effects by interacting with nucleic acids, such as DNA and RNA. rsc.org These interactions are crucial for the function of many therapeutic agents. arrakistx.com Investigating whether this compound binds to nucleic acids would involve assessing its ability to interact via several common modes:
Intercalation: Where a planar aromatic part of the molecule inserts itself between the base pairs of the DNA double helix. oup.com
Groove Binding: Where the molecule fits into the minor or major grooves of the DNA helix. arrakistx.comoup.com
Electrostatic Interactions: Involving interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. rsc.orggatech.edu
A variety of biophysical and spectroscopic techniques are employed to study these interactions and determine binding affinities:
Spectroscopic Methods: Techniques such as UV-Visible spectroscopy, circular dichroism, and fluorescence spectroscopy can detect changes in the spectral properties of either the nucleic acid or this compound upon binding. findlight.net
Surface Plasmon Resonance (SPR): Similar to its use in protein-ligand studies, SPR can be used to measure the kinetics and affinity of small molecule binding to immobilized nucleic acid sequences. springernature.com
Single-Molecule Force Spectroscopy: This advanced technique can probe the mechanical changes in a DNA molecule as a small molecule binds, providing detailed insights into the binding mechanism. oup.com
Modulation of Intracellular Signaling Pathways by this compound
Beyond identifying direct binding targets, a comprehensive mechanistic investigation requires understanding how the interaction between this compound and its target(s) affects the complex network of intracellular signaling pathways. This involves examining the downstream consequences of target engagement, which ultimately lead to the observed physiological effects.
If the identified target of this compound is a receptor, it is crucial to investigate how this binding event modulates the receptor's activity and the subsequent signaling cascade. Receptor-ligand binding assays are essential for characterizing these interactions. nih.govgiffordbioscience.comwikipedia.org
Characterizing Receptor Interaction: Initial assays would determine if this compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). revvity.com This is often achieved using cell-based reporter assays where receptor activation leads to a measurable signal, such as the production of a fluorescent or luminescent protein.
Measuring Downstream Events: The binding of a ligand to its receptor triggers a cascade of intracellular events. For G protein-coupled receptors (GPCRs), a common target class, this can involve measuring changes in the levels of second messengers like cyclic AMP (cAMP). revvity.com For other receptor types, such as receptor tyrosine kinases, key downstream events include phosphorylation of specific proteins. Techniques like Western blotting, ELISA, and mass spectrometry-based phosphoproteomics are used to quantify these changes and map the affected signaling pathways (e.g., MAPK, PI3K/Akt pathways). creative-biolabs.com
If this compound is found to target an enzyme, it is vital to characterize the nature of its modulatory effect, whether it be inhibition or activation, and the specific mechanism involved. This is typically achieved through enzyme kinetic studies.
Kinases: These enzymes play a central role in cell signaling by catalyzing phosphorylation. Kinase activity can be measured using various assays, including radiometric assays that track the transfer of a radioactive phosphate from ATP to a substrate, or fluorescence-based assays. bmglabtech.comeurofinsdiscovery.comreactionbiology.comthermofisher.comnih.gov By measuring the rate of the reaction at different concentrations of both the substrate and this compound, one can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). bmglabtech.com
Phosphatases: These enzymes counteract the action of kinases by removing phosphate groups. Phosphatase activity is often measured using colorimetric or fluorometric assays that detect the release of free phosphate from a substrate. rndsystems.comassayquant.comnih.govpromega.comthermofisher.com For example, the malachite green assay provides a colorimetric readout of inorganic phosphate levels. nih.govpromega.com
Proteases: These enzymes cleave peptide bonds in proteins. The mechanism of protease inhibition by a compound like this compound can be investigated by monitoring the cleavage of a specific substrate, which is often designed to release a fluorescent or colored product upon cleavage. nih.govnih.govembopress.orgpnas.orgresearchgate.net Kinetic analysis can reveal whether the inhibition is competitive, non-competitive, or follows a more complex mechanism. researchgate.net
| Enzyme Class | Function | Common Assay Principle |
| Kinases | Adds phosphate groups to proteins/substrates. | Measures the transfer of phosphate from ATP to a substrate, often using radioactivity or fluorescence detection. bmglabtech.comthermofisher.com |
| Phosphatases | Removes phosphate groups from substrates. | Detects the release of inorganic phosphate, often using a colorimetric reagent like malachite green. rndsystems.compromega.com |
| Proteases | Cleaves peptide bonds in proteins. | Measures the cleavage of a substrate that releases a fluorescent or chromogenic product. embopress.org |
Mechanistic Studies on Specific Biological Effects at the Molecular Level
Initial screenings have hinted at the anti-tumour and weak antibiotic properties of this compound, prompting a closer look at the potential molecular mechanisms driving these observations. However, it is crucial to note that comprehensive, peer-reviewed studies detailing these pathways are largely absent from the current scientific literature. The following sections outline the hypothetical and potential areas of investigation based on the broader understanding of similar natural products.
Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential Alterations)
There is currently no direct, published evidence detailing the specific mechanisms by which this compound may induce apoptosis. General cytotoxicity against some cancer cell lines has been noted, but the underlying pathways remain unelucidated. Future research would need to investigate key apoptotic markers to determine if this compound acts through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This would involve studying its effects on:
Caspase Activation: Examining the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).
Mitochondrial Membrane Potential: Assessing for any alterations in the mitochondrial membrane potential, which is a key indicator of the intrinsic apoptotic pathway.
Bcl-2 Family Proteins: Investigating the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Cell Cycle Arrest Mechanisms (e.g., Cyclin-Dependent Kinase Modulation)
The capacity of this compound to inhibit the proliferation of cancer cells suggests a potential interference with the cell cycle. However, specific studies to confirm and detail this mechanism are lacking. Mechanistic investigations in this area would focus on:
Cell Cycle Phase Distribution: Analyzing the cell cycle profile of treated cells to identify arrest at specific phases (G1, S, G2, or M).
Cyclin-Dependent Kinases (CDKs) and Cyclins: Measuring the activity and expression levels of key cell cycle regulators, such as CDK2, CDK4/6, and their corresponding cyclins (e.g., Cyclin D, E, A, B).
Autophagy Modulation and Lysosomal Pathway Perturbations
The role of this compound in autophagy and lysosomal pathways is another area that remains to be explored. Autophagy can have a dual role in cancer, promoting either survival or death, making it a critical area for investigation for any potential anti-cancer agent. Future studies would be required to assess:
Autophagic Markers: Monitoring the levels of key autophagy-related proteins such as LC3-II and p62.
Lysosomal Function: Evaluating the integrity and function of lysosomes, which are central to the autophagic process.
Anti-inflammatory Molecular Pathways (e.g., NF-κB, MAPK pathway modulation)
While some computational models (QSAR) have predicted potential anti-inflammatory activity for fatty acids related to this compound, there is no direct experimental evidence for this compound itself. To substantiate any anti-inflammatory claims, research would need to delve into its effects on major inflammatory signaling cascades:
NF-κB Pathway: Investigating the activation of the NF-κB transcription factor, a master regulator of inflammation.
MAPK Pathways: Examining the phosphorylation status of key proteins in the MAPK signaling pathways (e.g., ERK, JNK, p38), which are also crucial in inflammatory responses.
Anti-infective Mechanisms (e.g., Bacterial Cell Wall Synthesis Inhibition, Biofilm Disruption, Viral Replication Cycle Interference)
This compound has been reported to possess weak antibiotic activity. The specific mechanism of this activity is unknown. Potential avenues of investigation to elucidate its anti-infective properties would include:
Bacterial Cell Wall Synthesis: Assessing for any inhibitory effects on the enzymes involved in peptidoglycan synthesis.
Biofilm Formation: Studying the ability of this compound to prevent or disrupt the formation of bacterial biofilms.
Viral Replication: In the context of potential antiviral activity, examining its impact on various stages of the viral replication cycle.
Modulation of Immune Cell Function
The interaction of this compound with immune cells is a completely unexplored area. Understanding how a compound modulates the immune system is vital for its development as a therapeutic agent. Future research could explore:
Cytokine Production: Measuring the effect of this compound on the production of pro- and anti-inflammatory cytokines by immune cells such as macrophages and lymphocytes.
Immune Cell Proliferation and Activation: Assessing its impact on the proliferation and activation of T cells, B cells, and other immune cell populations.
Omics-Based Approaches to Elucidate this compound's Mechanisms of Action
Modern systems biology relies heavily on "omics" technologies to provide a global perspective on the molecular changes induced by a bioactive compound. For a natural product like this compound, these approaches can offer an unbiased view of its mechanism of action by simultaneously measuring the abundance of thousands of genes, proteins, or metabolites. This holistic data can reveal novel targets and pathways that might be missed by more traditional, hypothesis-driven research.
Transcriptomics and Gene Expression Profiling (e.g., RNA-Seq)
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or a cell population under specific conditions. Techniques like RNA sequencing (RNA-Seq) can quantify the expression levels of virtually all genes in a genome. nih.gov By treating cells or a model organism with this compound and comparing the resulting gene expression profile to that of an untreated control, researchers can identify which genes are up- or downregulated in response to the compound. This information provides crucial clues about the cellular processes that are affected.
For instance, if this compound treatment leads to a significant upregulation of genes involved in a particular signaling pathway, it would strongly suggest that the compound activates that pathway. Conversely, the downregulation of genes associated with cell cycle progression could indicate a potential anti-proliferative effect. The development of next-generation sequencing has provided a novel way to examine the entire transcriptome, allowing for the analysis of differential expression between treated and control samples to assess functional changes in the tissue. nih.gov
An illustrative representation of potential transcriptomic data from a hypothetical study on this compound is presented in Table 1.
Table 1: Illustrative Transcriptomic Data for this compound Treatment This table presents hypothetical data for illustrative purposes.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Putative Function |
| GENE-A | Apoptosis Regulator A | 2.5 | 0.001 | Pro-apoptotic signaling |
| GENE-B | Cyclin B1 | -1.8 | 0.005 | Cell cycle progression |
| GENE-C | Heat Shock Protein 70 | 3.1 | <0.001 | Cellular stress response |
| GENE-D | DNA Repair Protein D | 1.5 | 0.01 | Genome maintenance |
| GENE-E | Angiogenesis Factor E | -2.2 | 0.003 | Blood vessel formation |
Proteomics and Protein Abundance/Post-Translational Modification Analysis
While transcriptomics reveals the intent of the cell to produce proteins, proteomics provides a direct measure of the proteins themselves, which are the primary functional molecules in the cell. Quantitative proteomics techniques, often utilizing mass spectrometry, can determine the relative abundance of thousands of proteins in a sample. embopress.org This allows for a comparison of the proteome of this compound-treated cells versus control cells, identifying proteins whose levels are altered by the compound. Such changes can highlight the specific cellular machinery being impacted. nih.gov
Furthermore, proteomics can analyze post-translational modifications (PTMs), which are chemical alterations to proteins that can dramatically affect their activity, localization, and stability. thermofisher.com PTMs like phosphorylation, acetylation, and ubiquitination are critical for cellular signaling and regulation. nih.govnih.gov By investigating how this compound affects the PTM landscape, researchers can gain deeper insights into its modulation of cellular signaling networks. mdpi.com For example, an increase in the phosphorylation of a specific kinase would suggest its activation by this compound.
Table 2 provides a hypothetical example of proteomic data that could be generated in a study of this compound.
Table 2: Hypothetical Proteomic Analysis of this compound-Treated Cells This table presents hypothetical data for illustrative purposes.
| Protein | Accession | Abundance Ratio (Treated/Control) | PTM Change | Implied Effect |
| Kinase X | P12345 | 1.2 | Increased Phosphorylation | Activation of signaling pathway |
| Structural Protein Y | Q67890 | -2.5 | None | Disruption of cytoskeleton |
| Transcription Factor Z | R54321 | 0.9 | Increased Acetylation | Altered gene expression |
| Enzyme W | S98765 | 3.0 | None | Upregulation of metabolic pathway |
| Ubiquitin Ligase V | T24680 | 1.8 | Increased Ubiquitination | Targeting of specific proteins for degradation |
Metabolomics and Pathway Perturbation Mapping
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov These metabolites represent the downstream output of cellular processes and can provide a functional readout of the physiological state of a cell. By applying techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, metabolomics can identify and quantify hundreds to thousands of metabolites.
When cells are treated with this compound, the resulting changes in the metabolome can reveal which metabolic pathways are perturbed. For instance, a buildup of a particular substrate and a depletion of its corresponding product would suggest the inhibition of the enzyme that connects them. This "pathway perturbation mapping" can pinpoint the metabolic nodes targeted by the compound, offering a detailed view of its bioactivity. nih.gov
A hypothetical metabolomics dataset for this compound is shown in Table 3.
Table 3: Example of Metabolomic Changes Induced by this compound This table presents hypothetical data for illustrative purposes.
| Metabolite | Pathway | Fold Change | p-value | Potential Interpretation |
| Citrate | Krebs Cycle | -2.8 | 0.002 | Inhibition of energy metabolism |
| Glucose-6-Phosphate | Glycolysis | 3.5 | 0.001 | Blockade in early glycolysis |
| Palmitic Acid | Fatty Acid Synthesis | -1.9 | 0.008 | Downregulation of lipid synthesis |
| Glutathione (Oxidized) | Oxidative Stress | 4.1 | <0.001 | Induction of oxidative stress |
| Adenosine Monophosphate | Purine Metabolism | 2.6 | 0.004 | Alteration in energy charge |
High-Content Screening and Phenotypic Analysis for Identifying Novel Biological Functions
By treating a panel of cell lines with this compound and using a diverse set of fluorescent markers, researchers can generate a detailed "phenotypic fingerprint" of the compound's effects. This fingerprint can then be compared to those of reference compounds with known mechanisms of action. If this compound's fingerprint is similar to that of a known proteasome inhibitor, for example, it would suggest a similar mechanism of action. This "guilt-by-association" approach is powerful for generating hypotheses about a compound's function.
Furthermore, HCS can be used to screen for unexpected biological activities. By employing a wide range of cellular models and phenotypic readouts, it is possible to uncover novel functions of this compound that were not anticipated based on its structure or initial bioassays. This unbiased, discovery-oriented approach is a key advantage of phenotypic screening.
An example of the types of parameters that can be measured in a high-content screen is provided in Table 4.
Table 4: Phenotypic Parameters Measurable by High-Content Screening This table presents a general list of parameters and not specific data for this compound.
| Cellular Feature | Example Measurement | Potential Biological Insight |
| Nucleus | Size, shape, DNA content | Cell cycle arrest, apoptosis |
| Mitochondria | Membrane potential, morphology | Mitochondrial dysfunction, oxidative stress |
| Cytoskeleton | Tubulin or actin organization | Disruption of cell division or migration |
| Protein Localization | Translocation from cytoplasm to nucleus | Activation of a signaling pathway |
| Cell Proliferation | Number of cells over time | Cytotoxicity or cytostatic effects |
| Apoptosis | Caspase activation, nuclear fragmentation | Induction of programmed cell death |
Structure Activity Relationship Sar Studies of Lorneamide B and Its Analogues
Design and Synthesis of Lorneamide B Analogues for SAR Profiling
A comprehensive review of the scientific literature reveals a notable absence of studies dedicated to the systematic design and synthesis of a broad range of this compound analogues for the specific purpose of SAR profiling. Research has predominantly focused on the isolation and structural elucidation of the natural products Lorneamide A and B. researchgate.netresearchgate.net While the synthesis of related natural products like lorneic acids has been achieved, dedicated synthetic campaigns to explore the chemical space around the this compound scaffold by systematically modifying its various components (the aromatic core, the butenamide chain, and the oxohexyl side chain) have not been reported. Such studies would be essential to build a comprehensive SAR model.
Identification of Pharmacophoric Elements within the this compound Scaffold
Specific pharmacophore modeling studies for this compound have not been published. However, based on its chemical structure, several key pharmacophoric features can be postulated. These include:
Aromatic Ring: The tri-substituted benzene (B151609) ring likely engages in hydrophobic and/or π-stacking interactions with a biological target. vulcanchem.com
Hydrogen Bond Acceptor/Donor: The primary amide group is a critical feature, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen).
Ketone Group: The ketone in the 3-oxohexyl side chain of this compound is a key distinguishing feature from Lorneamide A (which has a hydroxyl group) and can act as a hydrogen bond acceptor. mdpi.comresearchgate.net
A comparison between Lorneamide A and B suggests the functional group at the 3-position of the hexyl side chain is a critical determinant of biological activity.
Table 1: Structural Comparison of Lorneamide A and this compound
| Compound | Core Acid Structure | Key Side Chain Functional Group |
| Lorneamide A | (Z)-4-(2-((E)-3-hydroxyhex-1-en-1-yl)-4-methylphenyl)-but-3-enoic acid mdpi.comresearchgate.net | Secondary Alcohol (hydroxyl) |
| This compound | (Z)-4-(4-methyl-2-(3-oxohexyl)phenyl)-but-3-enoic acid mdpi.comresearchgate.net | Ketone |
Impact of Macrocyclic Ring Size and Stereochemistry on Biological Activity and Selectivity
The chemical structures of Lorneamide A and B, as determined by spectroscopic analysis, indicate that they are linear aromatic amides, not macrocycles. researchgate.netmdpi.comresearchgate.net Therefore, an analysis of macrocyclic ring size is not applicable to this class of compounds.
Role of Peripheral Functional Groups in Target Binding and Efficacy
While extensive SAR studies are lacking, the primary point of comparison is between Lorneamide A and B. The key difference is the oxidation state of the functional group on the hexyl side chain: a ketone in this compound versus a hydroxyl group in Lorneamide A. mdpi.comresearchgate.net This single modification can significantly impact binding and efficacy:
Hydrogen Bonding: The hydroxyl group of Lorneamide A can act as both a hydrogen bond donor and acceptor, whereas the ketone of this compound can only function as a hydrogen bond acceptor. researchgate.net This difference in hydrogen bonding capacity could lead to differential binding affinities and target selectivities.
Electronic Properties: The electron-withdrawing nature of the ketone can influence the electronic distribution of the molecule differently than the hydroxyl group.
Initial reports indicated that Lorneamide A has inhibitory activity against Bacillus subtilis, while this compound exhibited weak antibiotic activity. This suggests that the hydroxyl group in Lorneamide A may be more favorable for this particular activity than the ketone in this compound, highlighting the critical role of this peripheral functional group.
Conformational Analysis of this compound and its Relation to Activity
The biological activity of a flexible molecule like this compound is intrinsically linked to the conformation it adopts when binding to its target. However, there are no published studies detailing the conformational analysis of this compound using techniques such as NMR spectroscopy or computational energy calculations. Such an analysis would be necessary to understand the low-energy solution-state conformations and to hypothesize the potential bioactive conformation. The flexibility arises from several rotatable single bonds, including those in the butenamide linker and the hexyl side chain. Understanding the preferred spatial arrangement of the key pharmacophoric groups is essential for rational drug design but remains an uninvestigated area for this compound.
Computational Approaches to SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling, Pharmacophore Modeling)
There is a significant scarcity of published computational studies focused specifically on this compound.
Molecular Docking: While computational analyses, including molecular docking, have been reported for its analogue Lorneamide A in the context of anticancer activity, similar studies for this compound are not available in the literature. vulcanchem.com Such studies would require a known biological target for this compound, which has not been clearly defined.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies require a dataset of multiple analogues with corresponding biological activity data. As the synthesis of a series of this compound analogues has not been reported, no QSAR models have been developed. General QSAR studies on fatty acids have been mentioned in the literature, but these are not specific to the Lorneamide scaffold. researchgate.netmdpi.com
Pharmacophore Modeling: As with QSAR, generating a robust, validated pharmacophore model requires a set of active and inactive molecules to identify the essential chemical features for activity. No dedicated pharmacophore modeling studies for this compound have been published.
Fragment-Based Approaches to Elucidate Key Interactions
Fragment-based drug design (FBDD) is a powerful method for identifying key binding interactions by screening small molecular fragments. This approach has not been applied to the this compound scaffold. An FBDD campaign could theoretically be used to probe the binding site of a this compound target by identifying which fragments corresponding to different parts of the molecule (e.g., the tri-substituted phenyl ring, the butenamide moiety) are able to bind. However, without a validated biological target and the associated screening infrastructure, this remains a hypothetical strategy for this compound.
Advanced Analytical Methodologies for Lorneamide B Research
Quantitative Analysis of Lorneamide B in Biological and Environmental Samples
Precise and sensitive quantification of this compound in complex samples such as plasma, tissues, or environmental extracts is fundamental to understanding its pharmacokinetics, distribution, and environmental fate.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification
While no specific LC-MS/MS methods for this compound have been published, this technique is the gold standard for the ultrasensitive quantification of small molecules in complex biological fluids. An LC-MS/MS method for a related compound, loperamide, has been developed for its analysis in human plasma. researchgate.netplos.orgnih.gov This method typically involves a liquid chromatography system to separate the analyte of interest from matrix components, coupled to a tandem mass spectrometer for highly selective and sensitive detection.
The development of a robust LC-MS/MS assay for this compound would involve several key steps:
Sample Preparation: Extraction of this compound from the biological or environmental matrix, for example, through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: Optimization of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to achieve good peak shape and separation from endogenous interferences. A C18 column is commonly used for such analyses. researchgate.netnih.gov
Mass Spectrometric Detection: Utilization of a tandem mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. This involves the selection of a specific precursor ion for this compound and one or more of its characteristic product ions, providing a high degree of selectivity and sensitivity. researchgate.net
The validation of such a method would be performed according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability. plos.org
Table 1: Hypothetical Parameters for a this compound LC-MS/MS Assay (Note: This table is illustrative and not based on experimental data for this compound)
| Parameter | Description |
|---|---|
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Hypothetical m/z of this compound precursor ion → m/z of a characteristic product ion |
| Internal Standard | A stable isotope-labeled analog of this compound or a structurally similar compound |
| Lower Limit of Quantification (LLOQ) | Target in the low ng/mL to pg/mL range |
High-Resolution Mass Spectrometry for Metabolite Profiling and Biotransformation Studies
No studies on the metabolite profiling or biotransformation of this compound have been reported. However, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying and characterizing the metabolites of a compound in biological systems. criver.comdiva-portal.orgijpras.compharmaron.com Techniques like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the determination of the elemental composition of metabolites. researchgate.net
A typical workflow for a biotransformation study of this compound would involve:
In vitro and/or in vivo studies: Incubation of this compound with liver microsomes, hepatocytes, or administration to an animal model. nih.gov
Sample analysis by LC-HRMS: Analysis of the samples to detect potential metabolites.
Data processing: Use of specialized software to identify mass signals corresponding to predicted or unexpected metabolic transformations (e.g., oxidation, demethylation, conjugation). frontiersin.org
Structural elucidation: Fragmentation of the metabolite ions (MS/MS) to obtain structural information and pinpoint the site of metabolic modification.
Such studies are crucial for understanding the metabolic pathways of this compound, which can influence its efficacy and potential for drug-drug interactions. researchgate.netscholarsresearchlibrary.com
Bioanalytical Techniques for Studying this compound's Interactions with Biological Targets
Understanding how this compound interacts with its molecular targets is key to elucidating its mechanism of action. Several biophysical techniques are available for this purpose.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination
There are no published SPR studies for this compound. SPR is a label-free optical technique used to monitor molecular interactions in real-time. nih.govcytivalifesciences.comwikipedia.orgnuvisan.com It allows for the determination of the kinetics (association and dissociation rate constants, k_on and k_off) and affinity (equilibrium dissociation constant, K_D) of a ligand binding to a target molecule. bmglabtech.comunits.itboisestate.edu
In a hypothetical SPR experiment to study this compound:
A putative protein target of this compound would be immobilized on the surface of a sensor chip.
A solution containing this compound would be flowed over the chip surface.
The binding of this compound to the immobilized protein would be detected as a change in the refractive index at the sensor surface, generating a sensorgram. researchgate.net
By analyzing the sensorgram data from a series of this compound concentrations, the binding kinetics and affinity can be calculated.
Table 2: Kinetic and Affinity Parameters Obtainable from SPR (Note: This table is illustrative and not based on experimental data for this compound)
| Parameter | Symbol | Description |
|---|---|---|
| Association Rate Constant | k_on | The rate at which this compound binds to its target. |
| Dissociation Rate Constant | k_off | The rate at which the this compound-target complex dissociates. |
| Equilibrium Dissociation Constant | K_D | A measure of the binding affinity; a lower K_D indicates a stronger interaction. |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Specific ITC data for this compound is not available in the scientific literature. ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgharvard.edumalvernpanalytical.comnih.gov This allows for the determination of the complete thermodynamic profile of a molecular interaction in a single experiment, including the binding affinity (K_A), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n). uri.edunih.govnih.gov
In a potential ITC study of this compound:
A solution of a purified target protein would be placed in the sample cell of the calorimeter.
A concentrated solution of this compound would be incrementally injected into the sample cell.
The heat changes associated with each injection would be measured to generate a binding isotherm.
Fitting this isotherm to a binding model yields the thermodynamic parameters of the interaction.
The thermodynamic signature provides insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions) driving the interaction between this compound and its target.
Microscale Thermophoresis (MST) for Ligand-Target Interaction Studies
There are no published reports on the use of MST to study this compound. MST is a technique that measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in the size, charge, and hydration shell of a molecule upon binding to a ligand. harvard.eduqd-taiwan.comnih.govuni-muenchen.denanotempertech.com It is a powerful method for quantifying binding affinities in solution with low sample consumption.
To study the interaction of this compound using MST:
A fluorescently labeled version of a potential target protein would be used.
The labeled protein would be mixed with varying concentrations of this compound.
The change in the thermophoretic movement of the labeled protein upon binding to this compound would be measured.
Plotting the change in thermophoresis against the concentration of this compound allows for the determination of the binding affinity (K_D).
MST is particularly advantageous for studying interactions in complex biological liquids, such as cell lysates, and for challenging targets like membrane proteins. qd-taiwan.com
Imaging Mass Spectrometry for Spatial Distribution of this compound and its Metabolites in Cellular Contexts
Imaging Mass Spectrometry (IMS) is a powerful analytical tool that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections or cell cultures without the need for chemical labeling. nih.govnih.gov This technique combines the chemical specificity of mass spectrometry with the spatial information of microscopy, generating ion distribution maps based on the mass-to-charge (m/z) ratio of the analytes. nmrwiki.orgnih.gov While specific IMS studies focusing on this compound are not yet prevalent in published literature, the methodology is ideally suited for investigating its cellular uptake and metabolic fate.
The most common IMS technique for this purpose is Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS. nih.govplos.org In a typical experiment, a thin section of tissue or a layer of cells previously exposed to this compound is coated with an energy-absorbing matrix. A laser is then rastered across the sample, desorbing and ionizing molecules at each point. The mass spectrometer detects these ions, creating a full mass spectrum for each pixel of the scanned area. plos.orgmdpi.com This process generates chemically specific images showing the precise location of this compound and any of its metabolic products. nih.gov
Research Applications for this compound:
Cellular Penetration: IMS can determine whether this compound penetrates target cells and can visualize its subcellular localization, providing clues to its mechanism of action.
Metabolite Mapping: The technique can simultaneously detect and map the distribution of the parent compound (this compound) and its metabolites, offering insights into its biotransformation within the cellular environment. nih.govthno.org
Target Site Accumulation: By analyzing the distribution of this compound in disease models, researchers can assess if the compound accumulates at the desired site of action, which is a critical factor for its efficacy. nih.gov
The data generated from an IMS experiment can distinguish the parent drug from its metabolites, a significant advantage over methods like autoradiography which cannot differentiate between the two. nih.govthno.org
| Analyte | Hypothetical m/z | Observed Cellular Localization | Potential Implication |
|---|---|---|---|
| This compound (Parent) | [Value] | Cytoplasm, Perinuclear Region | Successful cell penetration and potential interaction with nuclear or cytosolic targets. |
| Metabolite 1 (e.g., Hydroxylation) | [Value + 16] | Mitochondria | Metabolism may occur in mitochondria, potentially affecting cellular respiration. |
| Metabolite 2 (e.g., Glucuronidation) | [Value + 176] | Primarily Extracellular | Indicates detoxification and cellular efflux of the compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in drug discovery for studying the interactions between small molecules (ligands) and their macromolecular targets, such as proteins or nucleic acids, in solution. nih.govmdpi.com It can provide information on binding affinity, the specific parts of a ligand involved in the interaction (epitope mapping), and the conformation of the ligand when bound. nih.govnih.gov For a compound like this compound, ligand-observed NMR methods are particularly valuable as they can detect even weak and transient binding events, which are often the starting point for drug development. nih.govbruker.com
Ligand-observed NMR techniques monitor the NMR signals of the small molecule ligand upon addition of the target protein. bruker.com Because the properties of a small molecule change dramatically when it binds to a large protein, these changes can be easily detected. bruker.com Methods like T2 relaxation-filtered experiments can quickly identify binders from a mixture of compounds, as the signals of binding molecules are significantly attenuated compared to non-binders. researchgate.net
Saturation Transfer Difference (STD) NMR is one of the most powerful ligand-observed NMR techniques for hit identification and validation. bruker.comnih.gov In an STD-NMR experiment, a selective radiofrequency pulse saturates (erases the signal of) a part of the protein's spectrum. nmrwiki.orgmdpi.com This saturation spreads throughout the large protein via a process called spin diffusion. d-nb.infochemrxiv.org If a ligand like this compound is bound to the protein, the saturation is transferred to it. nmrwiki.org When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. frontiersin.org By subtracting a normal spectrum from the saturated spectrum, a "difference" spectrum is created that shows signals only from the molecules that have bound to the target. nmrwiki.orgd-nb.info
Crucially, the magnitude of the saturation transfer is not uniform across the ligand. Protons on the ligand that are in closest contact with the protein receive the most saturation. chemrxiv.orgfrontiersin.org This allows researchers to create a "group epitope map," which highlights the specific chemical moieties of this compound that are essential for target recognition. nmrwiki.orgd-nb.info This information is invaluable for the rational design of more potent derivatives.
| Proton Group on this compound (Hypothetical) | Relative STD Intensity (%) | Inference |
|---|---|---|
| Aromatic Ring Protons | 100 | Primary binding epitope; in very close contact with the protein target. |
| Methyl Group Protons | 75 | Involved in binding, likely fitting into a hydrophobic pocket. |
| Aliphatic Chain Protons (distal) | 20 | Minimal contact with the protein; likely oriented towards the solvent. |
| Amide Proton | 90 | Strong interaction, possibly forming a key hydrogen bond with the target. |
Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis
In the process of drug discovery and development, the ability to analyze a large number of samples quickly and efficiently is paramount. Capillary Electrophoresis (CE) and microfluidic platforms offer powerful solutions for the high-throughput analysis of compounds like this compound.
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their size and charge. sebia.com In CE, a sample is injected into a narrow capillary filled with a buffer, and a high voltage is applied. Ions move at different velocities, leading to their separation into sharp, well-defined peaks. sebia.com Modern multi-capillary systems can run multiple samples in parallel, dramatically increasing throughput and accelerating analytical workflows for biotherapeutics and small molecules. sciex.com CE is particularly useful for analyzing complex mixtures, such as cell lysates, to quantify a parent compound and its metabolites with high efficiency and minimal sample consumption. nih.govnih.gov
Microfluidic Platforms , often called "lab-on-a-chip" systems, miniaturize and integrate multiple laboratory processes onto a single device with channels and chambers of micrometer dimensions. researchgate.net These platforms offer significant advantages, including drastically reduced consumption of samples and reagents, faster analysis times due to short diffusion distances, and a high degree of automation and control. researchgate.netnih.gov
The integration of CE onto microfluidic chips creates a powerful analytical system for high-throughput screening. These platforms can be designed for automated single-cell analysis, allowing researchers to study the effects of this compound on individual cells. nih.govnih.gov For example, a microfluidic device could be used to isolate single cancer cells, expose them to this compound, lyse the cells, and then separate and detect the compound and its metabolites using an integrated CE channel, all on a single chip. nih.gov This approach provides high-quality data from a minimal amount of biological material and enables rapid screening of compound libraries or different experimental conditions. nih.gov
| Parameter | Conventional HPLC | Multi-Capillary CE System | Microfluidic Chip CE |
|---|---|---|---|
| Throughput | Low to Medium (Sequential) | High (8+ samples in parallel) sciex.com | Very High (Integrated parallel channels) |
| Sample Volume | Microliters (µL) | Nanoliters (nL) to Microliters (µL) | Picoliters (pL) to Nanoliters (nL) researchgate.net |
| Analysis Time per Sample | Minutes to tens of minutes | Minutes (for multiple samples) sciex.com | Seconds to minutes researchgate.net |
| Automation Potential | High | Very High sebia.comsciex.com | Extremely High (Sample-in, Answer-out) researchgate.net |
Emerging Research Avenues and Future Perspectives for Lorneamide B
Exploration of Unexplored Biological Activities and Molecular Targets
The known biological activities within the lorneamide family of compounds provide a logical starting point for investigating Lorneamide B. Lorneamide A has demonstrated weak antibacterial activity against Bacillus subtilis. researchgate.net Furthermore, the structurally related lorneic acids have been identified as inhibitors of phosphodiesterase 5 (PDE5), an enzyme of significant pharmacological interest. abdn.ac.ukresearchgate.net
Given these precedents, future research on this compound should prioritize screening for a broader range of biological activities. Initial investigations could focus on:
Antibacterial and Antifungal Activity: A comprehensive screening of this compound against a diverse panel of pathogenic bacteria and fungi is warranted to determine its antimicrobial spectrum and potential.
Phosphodiesterase (PDE) Inhibition: Given that lorneic acids inhibit PDE5, it is crucial to evaluate this compound against a full panel of PDE isoenzymes. abdn.ac.uk Dual inhibitors of PDE3 and PDE4, for instance, have shown promise in treating respiratory diseases like COPD by combining bronchodilatory and anti-inflammatory effects. nih.govnih.gov
Anticancer Properties: Computational analyses of Lorneamide A have suggested potential interactions with multiple cancer-related pathways. vulcanchem.com Therefore, evaluating the cytotoxic effects of this compound against a variety of cancer cell lines, such as those from breast, colon, and liver cancers, could reveal novel anticancer properties. researchgate.netnih.gov
Nematicidal Activity: Natural products from marine actinomycetes have been recognized as a source of nematicidal compounds. researchgate.net Investigating the potential of this compound to control nematode populations could open up applications in agriculture and veterinary medicine.
Immunomodulatory Effects: Some natural products from Streptomyces species have been shown to possess immunomodulatory activities. nih.gov Assessing the impact of this compound on cytokine production and immune cell function could uncover its potential in treating inflammatory or autoimmune disorders.
The following table outlines potential biological activities and molecular targets for this compound based on related compounds.
| Potential Biological Activity | Potential Molecular Target | Rationale based on Analogs/Source |
| Antibacterial | Bacterial cell wall/protein synthesis | Lorneamide A shows activity against B. subtilis. researchgate.net |
| Phosphodiesterase Inhibition | PDE isoenzymes (e.g., PDE5, PDE3, PDE4) | Lorneic acids inhibit PDE5. abdn.ac.ukresearchgate.net |
| Anticancer | Cancer-related proteins and pathways | Lorneamide A shows potential anticancer activity. vulcanchem.comnih.gov |
| Nematicidal | Nematode-specific biological pathways | Marine actinomycetes are a source of nematicides. researchgate.net |
| Immunomodulatory | Cytokine receptors, inflammatory signaling molecules | Other Streptomyces-derived compounds show immunomodulatory effects. nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Predicting Biological Activities: ML models, trained on large datasets of chemical structures and their associated biological activities, can predict the potential therapeutic applications of this compound. researchgate.net This can help prioritize experimental screening efforts.
Identifying Molecular Targets: AI algorithms can analyze the structure of this compound to predict its binding affinity to various protein targets, thus helping to elucidate its mechanism of action. researchgate.net
Optimizing Lead Compounds: Once a biological activity is identified, generative AI models can design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. roche.com This "in silico" optimization can significantly reduce the time and cost associated with traditional medicinal chemistry approaches. nih.gov
Drug Repurposing: AI can analyze vast biological datasets to identify new therapeutic uses for existing compounds. nih.gov Should initial screenings for this compound prove unfruitful in one area, AI could suggest alternative disease indications.
Development of Novel Assay Systems for Identifying Untapped Biological Functions
Traditional bioassays often focus on a limited set of known molecular targets. To uncover truly novel biological functions of this compound, the development and application of innovative assay systems are essential. High-throughput screening (HTS) technologies can be leveraged to test this compound against a vast array of biological targets simultaneously. Furthermore, the development of cell-based phenotypic assays that measure changes in complex cellular processes can provide insights into the compound's effects without a priori knowledge of its molecular target.
Application of Single-Cell Technologies to Understand this compound's Cellular Heterogeneity Response
Single-cell sequencing technologies offer an unprecedented level of detail in understanding how individual cells within a population respond to a compound like this compound. scdiscoveries.comfrontiersin.org This is particularly relevant in complex diseases like cancer, where tumors exhibit significant cellular heterogeneity. frontiersin.org By analyzing the transcriptomic changes in thousands of individual cells after treatment with this compound, researchers can:
Identify specific cell subpopulations that are most sensitive to the compound.
Uncover mechanisms of drug resistance in non-responding cells.
Elucidate the compound's off-target effects on different cell types.
Map the dynamic changes in cellular states and signaling pathways in response to treatment.
This detailed understanding of the cellular response can inform the development of more effective and personalized therapies.
Systems Biology Approaches to Elucidate Network-Level Perturbations by this compound
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.govd-nb.info By integrating data from genomics, proteomics, and metabolomics, a systems-level understanding of how this compound perturbs cellular networks can be achieved. This approach can help to:
Identify the primary molecular targets of this compound.
Uncover the downstream signaling pathways affected by the compound.
Predict potential synergistic or antagonistic interactions with other drugs.
Develop a holistic view of the compound's mechanism of action.
Recent advances in systems-structure-based drug design, which integrate systems biology models with generative deep learning, could be particularly powerful in the context of this compound research. arxiv.org
Prospects for Combinatorial Biosynthesis and Enzymatic Diversification of this compound
The biosynthetic gene cluster for the lorneamides has not yet been fully characterized. However, understanding and engineering this pathway could open up exciting possibilities for producing novel analogs of this compound. Combinatorial biosynthesis, which involves mixing and matching genes from different biosynthetic pathways, could be used to create a library of new lorneamide derivatives with diverse chemical modifications. nih.govrsc.org Additionally, the use of specific enzymes to modify the this compound scaffold—a process known as enzymatic diversification—could generate novel compounds with improved biological activities.
Green Chemistry Approaches in this compound Synthesis and Production
As research on this compound progresses towards potential therapeutic applications, the development of sustainable and environmentally friendly synthetic methods will be crucial. hilarispublisher.comnih.govmdpi.comnews-medical.net The principles of green chemistry, which focus on waste prevention, energy efficiency, and the use of safer solvents and reagents, can be applied to the synthesis of this compound. news-medical.netacs.org Biocatalysis, using enzymes to perform specific chemical transformations, is a particularly promising green chemistry approach that can reduce the need for protecting groups and hazardous reagents. acs.org The development of a green and efficient synthesis will not only minimize the environmental impact of this compound production but also make it more economically viable.
Q & A
Q. How should ethical considerations shape this compound studies involving animal or human tissues?
- Methodological Answer : Obtain institutional review board (IRB) approval for studies using human-derived materials. For animal models, follow ARRIVE guidelines to report sample sizes, housing conditions, and anesthesia protocols. Include ethical statements in manuscripts, as required by journals like Nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
